4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)phenylhydrazine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)phenylhydrazine hydrochloride is C7H8ClF3N2 . The InChI Key is WCAGNYIHAYOPSE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenylhydrazine hydrochloride is a white to cream or yellow flakes and/or powder . It has an assay (Freebase GC) of ≥95.0% . It’s insoluble in water .Applications De Recherche Scientifique

Diuretics and Carbonic Anhydrase Inhibition

Phenylhydrazine derivatives have been explored for their potential in treating various conditions through mechanisms such as carbonic anhydrase inhibition, which is pivotal in diuretic drugs. Carbonic anhydrase inhibitors can have therapeutic applications beyond diuresis, including the management of conditions like glaucoma, epilepsy, and obesity, by modulating physiological processes related to carbonic anhydrase activity in different organs. The research highlights the importance of understanding the polypharmacological effects of drugs with carbonic anhydrase inhibitory action, which could extend to compounds like 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride (Carta & Supuran, 2013).

Hemoglobin and Phenylhydrazine Reactions

The interaction of phenylhydrazine with hemoglobin has been studied, revealing insights into hemolytic anemia's pathophysiology. Understanding these interactions can inform the development of drugs targeting blood disorders or modifying hemoglobin properties. This research underscores the diverse biological impacts of phenylhydrazine derivatives, potentially applicable to derivatives like this compound (Shetlar & Hill, 1985).

Pharmacological Combinations for Diabetes Management

The combination of different pharmacological agents, including those with sulphonyl groups, for enhanced therapeutic efficacy in diabetes management, exemplifies the innovative use of chemical compounds in synergistic treatments. This strategy could potentially be explored with phenylhydrazine derivatives for optimizing diabetes treatment regimens (Sisode, Jain, & Prajapati, 2016).

Biotransformation and Drug Metabolism

Research into the biotransformation and rearrangement of drugs, including sulfonylhydrazine-alkylating agents, is crucial for understanding the metabolism and toxicity of pharmaceuticals. Insights from these studies can guide the safe and effective use of phenylhydrazine derivatives in clinical settings (Nassar, Wisnewski, & King, 2016).

Propriétés

IUPAC Name |

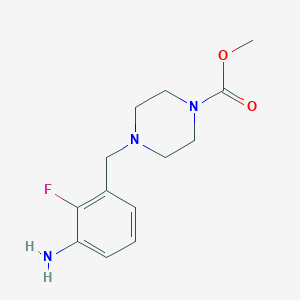

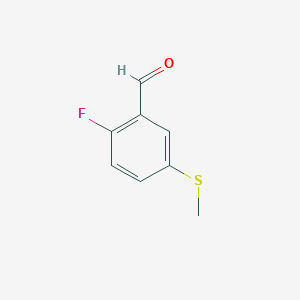

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2S.ClH/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11;/h2-4,13H,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHMYCJWWSZBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)

![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6326869.png)